molecular formula C8H5ClO2 B1310584 2-Oxo-2-phenylacetyl chloride CAS No. 25726-04-9

2-Oxo-2-phenylacetyl chloride

Cat. No. B1310584
CAS RN: 25726-04-9
M. Wt: 168.57 g/mol
InChI Key: BNGOFPJWZUXKNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methods and catalysts. For instance, a synthesis method for 2,5-disubstituted oxazoles and oxazolines uses ruthenium(II) porphyrin-copper chloride catalyzed cyclization, starting from benzene carboxylic acids and phenylethenes or phenylacetylenes under mild conditions . Another synthesis approach for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, involves reacting N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis . These methods highlight the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Oxo-2-phenylacetyl chloride has been elucidated using various analytical techniques. For example, the crystal structure of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone was determined using X-ray single-crystal diffraction, revealing a distorted pentagonal bipyramid configuration with seven-coordination for the central tin atom . Another compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was characterized by single-crystal X-ray diffraction, showing a conjugated system between the carbonyl group and a double bond . These studies demonstrate the complexity of molecular structures and the importance of precise characterization techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Oxo-2-phenylacetyl chloride is highlighted by their role as inhibitors and substrates in enzymatic reactions. For instance, 2-oxo-4-phenyl-3-butynoic acid is reported to be a potent irreversible inhibitor of brewers' yeast pyruvate decarboxylase, and it also produces cis- and trans-cinnamic acids as products of turnover . The mechanism involves the protonation of a thiamin diphosphate-bound α-carbanion/enamine intermediate, leading to diastereomeric allenols that tautomerize and hydrolyze to form the cinnamic acids. This illustrates the potential of 2-oxo compounds to participate in complex biochemical processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Oxo-2-phenylacetyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. The crystallographic data of the diorganotin(IV) complex and the 2-methoxy-benzoic acid derivative suggest that these compounds have well-defined geometries and are capable of forming supramolecular structures through hydrogen bonding. The synthesis methods imply that these compounds are stable under certain conditions and can be manipulated through controlled reactions. The chemical reactivity as enzyme inhibitors indicates that these compounds can interact specifically with biological molecules, which is a significant aspect of their chemical behavior.

Scientific Research Applications

1. Fluorescent Sensing

Research indicates the development of fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. A study by Zhang et al. (2017) outlines a sensor that operates in a "turn-on" fluorescence mode due to specific intramolecular cyclization reactions. This sensor exhibits high selectivity and sensitivity, demonstrating the potential utility of 2-oxo-2-phenylacetyl chloride in the development of chemical detection tools.

2. Antibacterial Activity

The synthesis of new derivatives of chromen-2-one and their antibacterial activity has been explored in scientific research. For instance, Behrami (2019) Behrami, Dobroshi (2019) investigated compounds including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, which showed significant bacteriostatic and bactericidal activity. This suggests the potential of 2-oxo-2-phenylacetyl chloride derivatives in developing new antibacterial agents.

3. Organic Synthesis and Catalysis

2-Oxo-2-phenylacetyl chloride is also relevant in organic synthesis and catalysis. De, Yin, Ma (2017) De, Yin, Ma (2017) established its role in the Goldberg amidation process, illustrating its use in coupling reactions involving (hetero)aryl chlorides and amides. This indicates its significance in creating complex organic compounds.

4. Application in Carbonylation Reactions

Markovič et al. (2015) Markovič, Lopatka, Koóš, Gracza (2015) developed a method for generating carbon monoxide from oxalyl chloride for use in carbonylation reactions. This process provides a safer alternative to using toxic gaseous CO, showcasing another practical application of 2-oxo-2-phenylacetyl chloride in industrial chemistry.

5. Carbohydrate Synthesis

In carbohydrate synthesis, oxo-phenylacetyl (OPAc) protected saccharides have been synthesized, as demonstrated by Kumar et al. (2019) Kumar, Gannedi, Rather, Vishwakarma, Ahmed (2019). This research highlights the utility of 2-oxo-2-phenylacetyl chloride in developing novel methods for protecting and deprotecting saccharides in organic chemistry.

properties

IUPAC Name

2-oxo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGOFPJWZUXKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454582
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylacetyl chloride

CAS RN

25726-04-9
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 mL-volume flask, 12.2 g of phenyl glyoxylic acid was placed, and then 9.26 g of dichloromethyl methyl ether was dropwise added at room temperature. The mixture was stirred at room temperature for 1 hour. The reaction mixture was placed under reduced pressure (62° C./2 torr) to give 13.4 g of phenylglyoxylic acid chloride. The obtained phenylglyoxylic acid chloride was dropwise added to a mixture of 7.86 g of phenol, 7.26 g of pyridine and 10 mL of toluene. The resulting mixture was stirred at 50° C. for 2 hours.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Kumar, V Gannedi, SA Rather… - The Journal of …, 2019 - ACS Publications
… In this study, we synthesized different OPAc-protected saccharides using phenylglyoxalic acid 2, 2-oxo-2-phenylacetyl chloride 3, or phenylglyoxal 4 as coupling reagent and also found …
Number of citations: 8 pubs.acs.org
L Zhen, S Tong, J Zhu, MX Wang - Chemistry–A European …, 2020 - Wiley Online Library
… of tertiary enamide 1 a, which was prepared from the condensation between amine and cyclopentanone followed by acylation of the resulting imine with 2-oxo-2-phenylacetyl chloride (…
HRM Viana - 2015 - search.proquest.com
… Synthesis of the 2-oxo-2-phenylacetyl chloride (17)...................... 201 4.4.2.1 General procedure ................................................................................ 201 4.4.3 Synthesis of the α-keto ester …
Number of citations: 2 search.proquest.com
L Yang, CH Lei, DX Wang, ZT Huang, MX Wang - Organic letters, 2010 - ACS Publications
… We started our study with a catalytic reaction of enamide 2a which was obtained readily from the reaction of imine with 2-oxo-2-phenylacetyl chloride (see Supporting Information). …
Number of citations: 85 pubs.acs.org
F Heaney, J Fenlon, P McArdle… - Organic & biomolecular …, 2003 - pubs.rsc.org
α-Keto amides 10a,b, formed from reaction of pyruvic or benzoylformic acid with allyl amine are found to present as single rotameric forms whilst their tertiary amido analogues 10c,d …
Number of citations: 61 pubs.rsc.org
E Barresi, C Giacomelli, L Marchetti… - Journal of Enzyme …, 2021 - Taylor & Francis
… Phenylglyoxylic acid 24 was reacted with thionyl chloride in dry dichloromethane, in the presence of DMAP, for 3 h at room temperature to provide the 2-oxo-2-phenylacetyl chloride 25 …
Number of citations: 13 www.tandfonline.com
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
… 2-oxo-N-phenethyl-2-phenyl-N-(trifluoromethyl)acetamide 8 Supplemental experimental procedure C was followed using 2-oxo-2-phenylacetyl chloride (118.3 mg, 0.70 mmol, 1.4 equiv.…
Number of citations: 13 www.cell.com
J Dubland - 2010 - collectionscanada.gc.ca
Although α-keto carbocations have been demonstrated to be viable intermediates in solvolysis reactions, their applications in synthesis are scarce. These species can be considered to …
Number of citations: 5 www.collectionscanada.gc.ca
YX Jia, D Katayev, EP Kündig - Chemical communications, 2010 - pubs.rsc.org
Pd/PtBu3-catalysed intramolecular nucleophilic addition of aryl halides to α-ketoamides in the presence of nBuOH and base has been realized with high yields, providing a new, direct, …
Number of citations: 90 pubs.rsc.org

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